molecular formula C17H32N2OSn B1317850 2-Methoxy-3-(tributylstannyl)pyrazine CAS No. 1105511-65-6

2-Methoxy-3-(tributylstannyl)pyrazine

Cat. No.: B1317850
CAS No.: 1105511-65-6
M. Wt: 399.2 g/mol
InChI Key: MEKPDHIMYRRQFX-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Derivatives in Organic Synthesis and Materials Science

Pyrazine derivatives are not merely laboratory curiosities; they are integral components in a wide array of applications. In organic synthesis, the pyrazine nucleus serves as a versatile precursor for more complex heterocyclic systems. The electron-deficient nature of the pyrazine ring influences its reactivity, making it a unique substrate for various chemical transformations. mdpi.com

In the realm of materials science, pyrazine-containing polymers and coordination complexes have been investigated for their electronic and photophysical properties. These materials find potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of diverse supramolecular structures.

Significance of Organostannyl Reagents in Modern Synthetic Methodologies

Organostannyl reagents, also known as organostannanes, are organometallic compounds containing a tin-carbon bond. wikipedia.org Their introduction into the synthetic chemist's arsenal (B13267) has revolutionized the formation of carbon-carbon bonds. The most notable application of organostannanes is in the palladium-catalyzed Stille cross-coupling reaction. researchgate.net This reaction allows for the coupling of an organostannane with an organic halide or triflate, forming a new carbon-carbon bond with high efficiency and functional group tolerance. researchgate.netuwindsor.ca

The tributylstannyl group, in particular, is widely used due to the stability and ease of handling of the corresponding reagents. While the toxicity of organotin compounds is a concern that necessitates careful handling, their synthetic utility remains invaluable for accessing molecules that would be difficult to prepare via other means. sysrevpharm.org

Position of 2-Methoxy-3-(tributylstannyl)pyrazine within the Field of Stannylated Heterocycles

This compound is a specialized reagent that combines the structural features of a pyrazine ring with the synthetic utility of an organostannane. As a stannylated heterocycle, it is primarily designed as a coupling partner in cross-coupling reactions, most notably the Stille reaction. researchgate.net The presence of the methoxy (B1213986) group at the 2-position and the tributylstannyl group at the 3-position of the pyrazine ring provides a specific substitution pattern that can be transferred to other molecules.

This compound belongs to a broader class of reagents used to introduce substituted heterocyclic motifs into target structures. The strategic placement of the methoxy and stannyl (B1234572) groups allows for regioselective bond formation, a crucial aspect in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and functional materials. While extensive research on this specific molecule is not widely available in public literature, its structural features place it firmly within the family of valuable stannylated building blocks for modern organic synthesis. uni.lu

Below is a table summarizing the key chemical identifiers for this compound:

PropertyValue
IUPAC Name tributyl(3-methoxypyrazin-2-yl)stannane
Molecular Formula C17H32N2OSn
Molecular Weight 399.16 g/mol
CAS Number 1105511-65-6
Canonical SMILES CCCCSn(CCCC)C1=NC=CN=C1OC
InChI Key MEKPDHIMYRRQFX-UHFFFAOYSA-N

Properties

IUPAC Name

tributyl-(3-methoxypyrazin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKPDHIMYRRQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586041
Record name 2-Methoxy-3-(tributylstannyl)pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID50586041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105511-65-6
Record name 2-Methoxy-3-(tributylstannyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-3-(tributylstannyl)pyrazine
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Advanced Synthetic Methodologies for 2 Methoxy 3 Tributylstannyl Pyrazine and Analogous Pyrazine Organostannanes

Precursor Synthesis and Functional Group Introduction on Pyrazine (B50134) Core

The strategic introduction of functional groups onto the pyrazine nucleus is a critical first step in the synthesis of complex derivatives. The inherent electron deficiency of the pyrazine ring makes it resistant to standard electrophilic aromatic substitution, necessitating alternative approaches for functionalization. cmu.edu

Halogenation and Methoxylation Strategies for Pyrazine Derivatives

A common and effective strategy for functionalizing pyrazines begins with halogenation, which installs a versatile handle for subsequent transformations. For instance, the synthesis of a key precursor, 2-chloro-3-methoxypyrazine, can be envisioned starting from 2,3-dichloropyrazine (B116531). The introduction of the methoxy (B1213986) group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms is displaced by a methoxide (B1231860) source, such as sodium methoxide. This type of alkoxy-de-halogenation is a standard method for producing methoxypyrazines. researchgate.net

The reactivity of dihalopyrazines can be modulated by the electronic environment and reaction conditions. The synthesis of 2-sulphanilamido-3-methoxypyrazine, for example, is achieved by reacting 2,3-dichloropyrazine with sulphanilamide in the presence of potassium carbonate and an aprotic solvent. google.com This highlights the stepwise functionalization potential of dihalogenated pyrazine precursors.

PrecursorReagentProductReaction Type
2,3-DichloropyrazineSodium Methoxide2-Chloro-3-methoxypyrazineNucleophilic Aromatic Substitution
2-HydroxypyrazineMethylating Agent (e.g., Diazomethane, Methyl Iodide)2-Methoxypyrazine (B1294637)O-Methylation
2-Amino-5-chloropyrazineNaNO₂, HBF₄2-Chloro-5-fluoropyrazineSandmeyer-type reaction

This table summarizes common reactions for introducing halogen and methoxy groups onto a pyrazine core.

Selective Functionalization of Pyrazine Rings

Achieving regioselectivity in the functionalization of the pyrazine ring is a significant synthetic challenge. Direct C-H functionalization is difficult due to the ring's low reactivity. cmu.edu Therefore, strategies often rely on pre-existing functional groups that can direct incoming reagents to specific positions. Halogen atoms, as introduced above, are particularly useful as they enable a wide range of cross-coupling and substitution reactions. rsc.org

For example, in 2,5-dibromo-3-methoxypyrazine, the methoxy group can influence the regioselectivity of subsequent reactions, such as Suzuki couplings. It has been observed that the methoxy group can "assist" in the displacement of the ortho-halogen by coordinating with the palladium catalyst, directing arylation to the C2 position. rsc.org This principle of using existing substituents to control the position of further modification is fundamental to the synthesis of polysubstituted pyrazines. Modern methods involving transition metal-catalyzed C-H functionalization are also emerging for the selective modification of N-heterocycles, though they often require specific directing groups or catalytic systems to control the site of reaction. nih.gov

Directed Ortho-Metalation and Subsequent Stannylation Routes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG), which coordinates to an organometallic base and directs deprotonation to the adjacent ortho-position. wikipedia.orgharvard.edu For the synthesis of 2-Methoxy-3-(tributylstannyl)pyrazine, the methoxy group at the C2 position serves as an excellent DMG.

Anionic Metalation with Lithium-Based Reagents

The classic DoM approach involves the use of strong lithium-based reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). uwindsor.ca In this route, 2-methoxypyrazine is treated with an alkyllithium base. The methoxy group's oxygen atom chelates the lithium cation, positioning the base to abstract a proton from the C3 position, which is the most kinetically acidic site ortho to the DMG. wikipedia.orgharvard.edu This generates a transient 3-lithio-2-methoxypyrazine intermediate. Subsequent quenching of this highly reactive organolithium species with an appropriate electrophile, such as tributyltin chloride (Bu₃SnCl), yields the desired this compound.

Reaction Scheme: Directed Ortho-Lithiation-Stannylation

Metalation: 2-Methoxypyrazine + n-BuLi → 3-Lithio-2-methoxypyrazine

Stannylation: 3-Lithio-2-methoxypyrazine + Bu₃SnCl → this compound + LiCl

This method provides a direct and regioselective route to the target compound, leveraging the directing ability of the methoxy group to overcome the inherent reactivity patterns of the pyrazine ring.

Zincation-Mediated Transmetalation to Tributyltin Species

While effective, the use of highly basic alkyllithium reagents can sometimes be limited by poor functional group tolerance and the instability of the lithiated intermediates. researchgate.net To address this, milder conditions involving mixed lithium-zinc bases have been developed. researchgate.netnih.gov These "superbases," often composed of a lithium amide like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and a zinc salt like ZnCl₂, can deprotonate sensitive heterocycles like pyrazine under milder conditions, such as room temperature. researchgate.netnih.gov

This approach, known as lithium-mediated zincation, generates a more stable organozinc intermediate. researchgate.net This species can then undergo transmetalation upon treatment with tributyltin chloride to afford the final organostannane product. The use of a zinc-based trap improves the stability and efficiency of the functionalization process for sensitive substrates. researchgate.net

Metalation MethodBase/ReagentIntermediateKey Features
Direct Lithiationn-BuLi, s-BuLi, or LDAOrganolithiumHighly reactive; requires low temperatures
Li-Mediated ZincationLiTMP / ZnCl₂·TMEDAOrganozincMilder conditions; improved stability

This table compares key features of lithium- and zinc-based metalation strategies for functionalizing pyrazines.

Palladium-Catalyzed Stannylation Approaches

An alternative and powerful strategy for forming carbon-tin bonds is through palladium-catalyzed cross-coupling reactions. This approach avoids the use of strongly basic organometallic reagents and often exhibits excellent functional group compatibility. rsc.org The most common method for synthesizing aryl or heteroaryl stannanes via this route involves the reaction of an organohalide with a distannane reagent. researchgate.net

To synthesize this compound using this method, a suitable precursor such as 3-chloro-2-methoxypyrazine or 3-bromo-2-methoxypyrazine is required. This halopyrazine is then reacted with hexabutyldistannane (B1337062) (Bu₃Sn-SnBu₃) in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The catalytic cycle involves the oxidative addition of the halopyrazine to the Pd(0) center, followed by transmetalation with the distannane and subsequent reductive elimination to yield the desired stannylated pyrazine and regenerate the catalyst.

This palladium-catalyzed stannylation is a versatile tool for preparing organotin reagents, which are themselves valuable intermediates for further C-C bond-forming reactions like the Stille coupling. rsc.orgresearchgate.net

General Reaction for Palladium-Catalyzed Stannylation: 2-Methoxy-3-halopyrazine + Bu₃SnSnBu₃ --(Pd(0) catalyst)--> this compound + Bu₃Sn-Halide

This method is highly effective for a wide range of heteroaryl halides and is a cornerstone of modern synthetic strategies for creating functionalized heterocyclic systems. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

The successful synthesis of this compound and its analogs hinges on methodologies that offer both high yields and precise regiochemical control. The electron-deficient nature of the pyrazine ring, further influenced by substituents, dictates the feasibility and outcome of various synthetic approaches.

Directed ortho-metalation (DoM) stands out as a primary strategy for the regioselective functionalization of substituted pyrazines. researchgate.net This method utilizes a directing metalating group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong organolithium base. wikipedia.orgorganic-chemistry.org In the case of 2-methoxypyrazine, the methoxy group (-OMe) can act as a moderate directing group, facilitating lithiation at the C-3 position. researchgate.netorganic-chemistry.org The subsequent quenching of the resulting lithiated intermediate with an electrophile, such as tributyltin chloride, yields the desired 3-stannylated product. harvard.edu

The selectivity of this process is remarkably high, as the lithiation occurs exclusively at the position ortho to the directing group, overriding the inherent electronic preferences of the pyrazine ring. wikipedia.org Competing side reactions or the formation of other regioisomers are generally minimal under optimized conditions.

Research on the directed lithiation of various 2-substituted pyrazines demonstrates the general efficacy and selectivity of this approach. While specific yield data for the stannylation of 2-methoxypyrazine is not extensively documented in single comparative studies, the yields for the lithiation-electrophilic quench sequence on analogous 2-substituted pyrazines provide a strong basis for evaluation. For instance, the lithiation of 2-(pivaloylamino)pyrazine followed by reaction with various electrophiles proceeds in good yields, highlighting the robustness of the methodology. researchgate.net

2-Substituted Pyrazine (Directing Group)BaseSolventTemperature (°C)ElectrophileProductYield (%)Reference
2-(Pivaloylamino)pyrazines-BuLi/TMEDATHF-78MeOD2-(Pivaloylamino)-3-deuteriopyrazine95 researchgate.net
2-(Pivaloylamino)pyrazines-BuLi/TMEDATHF-78MeI2-(Pivaloylamino)-3-methylpyrazine92 researchgate.net
2-ChloropyrazineLDATHF-75(PhS)₂2-Chloro-3-(phenylthio)pyrazine81 researchgate.net
2-MethoxypyrazineLDATHF-75Me₃SiCl2-Methoxy-3-(trimethylsilyl)pyrazine75 researchgate.net
2-FluoropyrazineLDATHF-75PhCHOPhenyl(3-fluoropyrazin-2-yl)methanol70 researchgate.net

This table presents data from studies on directed ortho-metalation of various 2-substituted pyrazines, illustrating typical yields and conditions which are analogous to the synthesis of this compound.

The efficiency and selectivity of the synthesis of pyrazine organostannanes via DoM are highly dependent on the careful optimization of several key parameters.

Base and Solvent System: The choice of the organolithium base and solvent is critical. Strong, non-nucleophilic bases are required for efficient deprotonation. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed for the lithiation of halo- and alkoxypyrazines. researchgate.netcmu.edu For substrates with stronger directing groups, alkyllithiums like n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), are effective. researchgate.netharvard.edu The solvent, typically an anhydrous ether such as tetrahydrofuran (B95107) (THF) or diethyl ether, plays a crucial role in solvating the lithium intermediate and influencing the reactivity of the base. researchgate.net

Temperature: These reactions are almost invariably conducted at low temperatures, commonly -78 °C, to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, such as decomposition of the pyrazine ring or loss of regioselectivity. harvard.educmu.edu

Electrophile and Quenching: The final step involves the introduction of a suitable tin electrophile, most commonly tributyltin chloride (Bu₃SnCl). The electrophile must be added at low temperature to the in situ generated lithiated pyrazine to ensure a clean and high-yielding reaction.

While the DoM approach is stoichiometric and not catalytic, alternative modern methods involving catalytic C-H activation are emerging for the synthesis of organostannanes. Transition metal catalysts, particularly those based on palladium or iron, can facilitate the direct C-H functionalization of heterocycles. nih.gov However, achieving high regioselectivity on a substituted pyrazine ring with multiple potential reaction sites can be challenging and often requires specific directing groups or a deep understanding of the substrate's electronic and steric properties. For instance, iron-catalyzed C-H arylation of pyrazine has been demonstrated with good yields, but extending this to regioselective stannylation would require further catalyst and condition optimization. nih.govresearchgate.net

ParameterCondition/ReagentEffect on ReactionReference
BaseLDA, LTMP, n-BuLi, s-BuLiChoice depends on the acidity of the proton and the nature of the directing group. Stronger bases are more effective but can be less selective. researchgate.net
AdditiveTMEDABreaks up alkyllithium aggregates, increasing basicity and reaction rate. harvard.edu
SolventTHF, Diethyl EtherMust be anhydrous and aprotic. THF is a common choice due to its good solvating properties at low temperatures. researchgate.net
Temperature-78 °C to -70 °CCrucial for the stability of the organolithium intermediate and for preventing side reactions. researchgate.netcmu.edu
ElectrophileTributyltin chloride (Bu₃SnCl)The standard electrophile for introducing the tributylstannyl group. Must be pure to avoid side reactions. harvard.edu

This table summarizes the key reaction parameters and their roles in the optimization of the directed ortho-metalation-stannylation of pyrazines.

Transition Metal Catalyzed Cross Coupling Reactions of 2 Methoxy 3 Tributylstannyl Pyrazine

Alternative Cross-Coupling Methodologies for Pyrazine (B50134) Functionalization

Sonogashira Coupling: Alkynylation of Pyrazine Scaffolds

The introduction of an alkynyl group onto a pyrazine core is a valuable transformation for synthesizing conjugated systems. The Sonogashira coupling is the preeminent method for this purpose, typically involving the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. nih.govsci-hub.se

While 2-Methoxy-3-(tributylstannyl)pyrazine does not possess the requisite halide for a traditional Sonogashira reaction, the alkynylation of the C-3 position can be achieved through a Stille-type cross-coupling with an alkynyl halide. This reaction proceeds via the standard Stille catalytic cycle, where the organostannane provides the nucleophilic carbon partner. Alkynylstannanes are known to be among the most reactive organotin reagents in Stille couplings. acs.org Alternatively, a more conventional, two-step approach would involve converting the stannane (B1208499) to a halide (e.g., an iodide via reaction with iodine) followed by a standard Sonogashira coupling with a terminal alkyne.

The direct Stille coupling of a stannylated heterocycle with an alkynyl partner provides a convergent route to the desired alkynylated pyrazine. The reaction conditions typically involve a palladium(0) catalyst and can be promoted by additives that facilitate the key transmetalation step.

Table 1: Illustrative Stille Coupling for Pyrazine Alkynylation
Pyrazine SubstrateCoupling PartnerCatalyst SystemSolventYield (%)
This compound1-Iodo-2-phenylethynePd(PPh₃)₄, CuIDMFExpected Good to Excellent
2-Tributylstannyl-tellurophene1-Iodo-4-nitrophenylPd(PPh₃)₄, CuI, CsFDMF95% acs.org
Methyl (Z)-2-tributylstannyl-3-methoxypropenoateVarious Aryl HalidesPd/Cu Co-catalystN/AVariable researchgate.net

This table presents a hypothetical reaction for the title compound based on established Stille coupling principles and provides data from related reactions on other organostannanes for context. acs.orgresearchgate.net

Negishi Coupling: Application of Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc reagent with an organic halide. researchgate.net Organozinc reagents are valued for their high reactivity and tolerance of a wide range of functional groups.

The compound this compound is not a direct substrate for Negishi coupling, as the reaction requires an organozinc component. However, the pyrazine scaffold can be readily functionalized using Negishi chemistry. A common strategy involves the preparation of a pyrazinylzinc reagent from a corresponding halopyrazine, which is then coupled with an organic halide. researchgate.net

For this compound to be utilized in a Negishi-type reaction, a transmetalation from tin to zinc would first be necessary. This would involve reacting the organostannane with a zinc salt (e.g., ZnCl₂) to generate the more reactive 2-methoxy-3-(chlorozincio)pyrazine in situ. This newly formed organozinc reagent could then participate in a subsequent palladium-catalyzed cross-coupling with an organic halide. This tin-to-zinc exchange can be an effective strategy to access highly reactive organometallic reagents for challenging coupling reactions.

The general utility of Negishi coupling for pyrazine derivatization is well-documented, with various halopyrazines being successfully coupled with alkyl-, aryl-, and acetylenic-zinc reagents. researchgate.net

Table 2: Examples of Negishi Coupling for Pyrazine Functionalization
Pyrazine HalideOrganozinc ReagentCatalystYield (%)Reference
2-Chloro-6-iodopyrazineAcetylenic Zinc ReagentPd(0)71% researchgate.net
Pyrazine Triflatesec-Alkylzinc HalidesNi(acac)₂62-85% researchgate.net
Dichloropyrazines(from TMPZnCl·LiCl)Pd(dba)₂Good researchgate.net

Mechanistic Investigations of Cross-Coupling Pathways

The reactivity of this compound in cross-coupling is governed by the mechanism of the Stille reaction. The catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.org A deep understanding of these steps is crucial for optimizing reaction conditions and controlling outcomes.

Role of Palladium Catalyst Speciation and Ligand Effects

The active catalyst in the Stille cycle is a coordinatively unsaturated palladium(0) species, typically with 14 electrons. This species is often generated in situ from a more stable palladium(II) or palladium(0) precatalyst, such as PdCl₂(PPh₃)₂, Pd(OAc)₂, or Pd₂(dba)₃. Upon introduction to the reaction mixture, these precursors are reduced to the active Pd(0) state.

The ligands coordinated to the palladium center play a pivotal role in modulating its reactivity and stability.

Oxidative Addition : This initial step involves the reaction of the Pd(0) catalyst with the organic electrophile (R¹-X). Electron-donating ligands on the palladium center enhance its nucleophilicity, accelerating the rate of oxidative addition. acs.org

Reductive Elimination : This final step forms the new C-C bond and regenerates the Pd(0) catalyst. This step is favored by electron-withdrawing ligands. Bulky ligands or those with a large bite angle can also promote reductive elimination by increasing steric strain on the palladium intermediate, which is relieved upon elimination of the product. acs.org

For a substrate like 2-methoxypyrazine (B1294637), which contains an electron-deficient aromatic system, the choice of ligand is critical. Ligands of intermediate basicity and high steric bulk, such as tri(2-furyl)phosphine (B125338) or triphenylarsine, have been shown to accelerate Stille couplings, suggesting they strike an optimal balance for the different steps of the catalytic cycle.

Transmetalation Steps and Rate-Determining Factors

In most Stille reactions, the transmetalation step—the transfer of the organic group from the tin reagent to the palladium(II) complex—is the rate-determining step. acs.org The mechanism of this step can vary depending on the substrates, ligands, and solvent.

Two primary pathways are considered:

Associative Cyclic Mechanism : The organostannane coordinates to the palladium complex, forming a transient five-coordinate intermediate. The organic group is then transferred through a four-centered transition state.

Associative Open Mechanism : This pathway is favored with more electrophilic palladium complexes and involves coordination of the stannane followed by cleavage of the palladium-halide/pseudohalide bond, leading to a cationic intermediate before the organic group is transferred. researchgate.net

Several factors can significantly influence the rate of transmetalation:

Solvent Polarity : Polar aprotic solvents like DMF or NMP can accelerate the reaction by stabilizing charged intermediates that may form during the transmetalation process.

Additives : The addition of copper(I) salts (e.g., CuI) can dramatically increase the reaction rate, possibly by acting as a scavenger for free phosphine (B1218219) ligands that would otherwise inhibit the reaction, or by undergoing a fast transmetalation with the organostannane to form a more reactive organocuprate species. acs.org Lithium chloride is also a known accelerant, particularly in less polar solvents, where it can displace other ligands from the palladium center to generate a more reactive complex.

Migratory Aptitude : The rate of transfer from tin to palladium depends on the nature of the organic group, following the general trend: alkynyl > alkenyl > aryl > allyl > alkyl.

For this compound, the electron-rich nature of the pyrazine ring (due to the methoxy (B1213986) group) should facilitate the transfer of the pyrazinyl group to the electrophilic palladium(II) center during the transmetalation step.

Chemo- and Regioselectivity Control in Derivatization Reactions

The successful synthesis of complex molecules often hinges on the ability to control the chemo- and regioselectivity of reactions. In the context of this compound, the existing substituents provide strong directing effects.

Chemoselectivity : The Stille coupling exhibits high chemoselectivity. The carbon-tin bond is significantly more reactive toward the palladium catalyst than the C-H, C-O, and C-N bonds within the 2-methoxypyrazine structure. This allows the cross-coupling to proceed cleanly at the C-3 position without disturbing other parts of the molecule. This selectivity is a major advantage of organotin reagents, which are compatible with a wide variety of functional groups. researchgate.net If another reactive group, such as a bromide or iodide, were present on the pyrazine ring, the outcome would depend on the reaction conditions. Generally, in palladium catalysis, the reactivity of leaving groups follows the order I > Br > OTf >> Cl, which can be exploited for sequential, site-selective couplings.

Regioselectivity : The regiochemistry of the cross-coupling reaction is predetermined by the position of the tributylstannyl group at C-3. The synthesis of this specific isomer is itself a question of regioselectivity. The methoxy group at C-2 is an ortho-, para-director in electrophilic aromatic substitution, but in the context of directed ortho-metalation (DoM), it can direct lithiation (a common precursor to stannylation) to the adjacent C-3 position. The electron-deficient nature of the pyrazine ring means that its C-H bonds are generally activated toward metalation, and the methoxy group provides a powerful directing effect to ensure functionalization occurs at the desired site. The electronic landscape of 2-methoxypyrazine shows that the carbon atoms are electron-deficient due to the inductive effects of the two nitrogen atoms, making C-H functionalization challenging without such directing groups. researchgate.net

Applications of 2 Methoxy 3 Tributylstannyl Pyrazine in Complex Molecule Synthesis

Scaffold for the Construction of Highly Functionalized Pyrazine (B50134) Architectures

The pyrazine core is a key structural motif in numerous functional molecules. The ability to precisely and efficiently introduce various functional groups onto this scaffold is paramount for tuning molecular properties. 2-Methoxy-3-(tributylstannyl)pyrazine is an exemplary reagent for this purpose, enabling the synthesis of diverse and complex pyrazine-containing structures.

Design and Synthesis of Advanced Pyrazine Derivatives

The synthesis of advanced pyrazine derivatives often relies on robust carbon-carbon bond-forming reactions. The tributylstannyl group in this compound makes it an ideal substrate for Stille cross-coupling reactions. This reaction allows for the coupling of the pyrazine core with a wide variety of organic electrophiles, such as acyl chlorides, aryl halides, and vinyl triflates, under relatively mild conditions. This versatility provides a direct route to pyrazines bearing alkyl, aryl, vinyl, and acyl substituents at the 3-position, which are otherwise challenging to synthesize.

For instance, the coupling with aryl halides can introduce diverse aromatic systems, leading to derivatives with tailored electronic and steric properties. This strategy is crucial in medicinal chemistry and materials science for creating libraries of compounds for screening and property optimization. The methoxy (B1213986) group at the 2-position also influences the electronic nature of the pyrazine ring and can be a site for further modification, such as demethylation to reveal a pyrazinone core.

Reaction Type Coupling Partner (R-X) Typical Catalyst/Conditions Product: 3-Substituted-2-methoxypyrazine
Stille CouplingAryl-I, Aryl-Br, Aryl-OTfPd(PPh₃)₄, CuI, solvent (e.g., Toluene, DMF)Aryl-substituted pyrazine
Stille CouplingAcyl-ClPd(PPh₃)₄, solvent (e.g., THF)Acyl-substituted pyrazine
Stille CouplingVinyl-Br, Vinyl-OTfPdCl₂(PPh₃)₂, solvent (e.g., Dioxane)Vinyl-substituted pyrazine

Incorporation into Multi-Heterocyclic Systems

Beyond simple substitution, this compound is instrumental in constructing larger, multi-heterocyclic systems where the pyrazine unit is fused or linked to other rings. Such structures are prevalent in natural products and functional materials. The Stille coupling methodology can be employed to link the pyrazine core to other heterocyclic halides or triflates, such as indoles, pyridines, or thiophenes.

A notable example of this approach is in the synthesis of pyrazine-linked bisindole alkaloids, such as Alocasin A. nih.gov A synthetic strategy could involve a double Suzuki or Stille coupling between a di-functionalized pyrazine and a borylated or stannylated indole. nih.gov Similarly, the synthesis of pyrazinopyrazine-fused azaacenes has been reported through condensation reactions, and building blocks derived from functionalized pyrazines are key to accessing these extended aromatic systems. acs.org The reactivity of this compound makes it a prime candidate for creating the necessary substituted pyrazine intermediates for these complex annulation and coupling strategies.

Precursor for Extended π-Conjugated Materials

Extended π-conjugated systems based on heterocyclic units are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and solar cells. Pyrazine-containing materials are particularly attractive due to the electron-deficient nature of the pyrazine ring, which can facilitate n-type (electron-transporting) behavior.

Synthesis of Pyrazinacene Conjugated Polymers

Pyrazinacenes, which are nitrogen-containing heteroacenes, are a promising class of n-type materials. digitellinc.comrsc.org However, the synthesis of their conjugated polymers has been a long-standing challenge. digitellinc.comrsc.org Recent breakthroughs have demonstrated the successful polymerization of pyrazinacene monomers. rsc.orgresearchgate.net While conventional palladium- and copper-mediated polymerization methods proved ineffective, a dehydrohalogenation polymerization using mercury(II) chloride (HgCl₂) was successful in producing high molecular weight organometallic conjugated pyrazinacene polymers. rsc.orgresearchgate.net

The synthesis of the required pyrazinacene monomers is a multi-step process. A versatile precursor like this compound could be elaborated into a suitable monomer. For example, coupling reactions could be used to build up an extended acene structure, which is then functionalized with polymerizable groups like terminal alkynes or halides. The resulting monomers can then be subjected to polymerization conditions. The electronic properties of these polymers, such as their LUMO energy levels, are significantly influenced by the extension of π-conjugation along the polymer backbone, making them comparable to some of the best-performing n-type polymers. rsc.org

Polymerization Method Catalyst/Reagent Monomer Type Result Reference
Conventional CondensationPd or Cu catalystsPyrazinacene monomersNo successful polymerization rsc.org
DehydrohalogenationHgCl₂Dihalo-pyrazinacene monomersHigh molecular weight organometallic polymers rsc.orgresearchgate.net

Formation of Aza-phthalocyanine and Pyrazinoporphyrazine Macrocycles

Aza-phthalocyanines and pyrazinoporphyrazines are large, aromatic macrocycles with unique photophysical and electronic properties, making them useful as dyes, sensors, and photosensitizers in photodynamic therapy. researchgate.netnih.gov Their synthesis typically involves the cyclotetramerization of a phthalonitrile (B49051) precursor (a benzene (B151609) ring with two adjacent cyano groups). For pyrazinoporphyrazines, the precursor is a pyrazine-2,3-dicarbonitrile (B77751).

This compound can serve as a starting material for the synthesis of such precursors. A plausible synthetic route would involve a sequence of palladium-catalyzed reactions. For example, a cyano group could be introduced at the 3-position via a Stille-type coupling with a cyanating agent. Subsequent functionalization of the pyrazine ring, potentially at the 5- or 6-position, followed by the introduction of a second cyano group, would yield the required pyrazine-2,3-dicarbonitrile monomer. The substituents on the periphery of the final macrocycle, which are crucial for tuning its solubility and electronic properties, can be introduced during the synthesis of this dicarbonitrile precursor. For instance, new metal-free and zinc azaphthalocyanines containing a peripheral tetrahydropyrazino moiety have been prepared from 5,8-disubstituted 5,6,7,8-tetrahydropyrazino-[2,3-b]pyrazine-2,3-dicarbonitriles. researchgate.net

Utility in the Synthesis of Precursors for Bioactive Compounds (focus on synthetic routes)

The pyrazine ring is a common feature in many biologically active compounds and pharmaceuticals. nih.govmdpi.com The development of efficient synthetic routes to access novel pyrazine-containing molecules is a key focus in medicinal chemistry. The versatility of this compound in C-C bond formation makes it a valuable tool for synthesizing precursors to these bioactive targets.

Synthetic strategies for complex natural products and drugs often require the assembly of a core scaffold followed by the introduction of various side chains. Using this compound, a key side chain can be introduced at the 3-position via Stille coupling early in the synthesis. For example, in the synthesis of a wasp pheromone, a nickel-catalyzed Kumada–Corriu cross-coupling was used to introduce an alkyl group onto a chloropyrazine intermediate. nih.gov An organostannane like this compound could achieve a similar transformation under Stille conditions, often with broader functional group tolerance.

Furthermore, the antiviral drug Favipiravir is a pyrazine derivative. nih.gov Its synthesis involves the elaboration of a pre-functionalized pyrazine ring. The ability to introduce diverse substituents onto the pyrazine core using organostannane precursors allows for the rapid generation of analogues of known drugs for structure-activity relationship (SAR) studies. A synthetic chemist could use this compound to couple various fragments to the pyrazine ring, exploring how changes in that substituent affect biological activity. This approach significantly accelerates the drug discovery process by providing a convergent and flexible route to a wide range of potential therapeutic agents. mdpi.com

Intermediate in the Synthesis of Heterocyclic Biaryl Compounds

This compound is well-suited as a precursor for the synthesis of heterocyclic biaryl compounds through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The Stille coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl systems due to the stability and functional group tolerance of the organostannane reagents.

In this context, the tributylstannyl group on the pyrazine ring acts as the organometallic component, which undergoes transmetalation with a palladium catalyst. The activated palladium complex then reacts with an aryl or heteroaryl halide (or triflate) to form the new biaryl linkage. The methoxy group on the pyrazine ring can influence the electronic properties of the ring and potentially direct the regioselectivity of the coupling reaction.

A generalized scheme for the synthesis of a heterocyclic biaryl compound using this reagent is presented below:

Table 1: Generalized Stille Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundAryl/Heteroaryl-X (X = I, Br, OTf)Pd(0) complex (e.g., Pd(PPh₃)₄)2-Methoxy-3-(Aryl/Heteroaryl)pyrazine

Precursor for Flavor and Fragrance Compounds (synthetic aspects)

Pyrazines are a well-known class of heterocyclic compounds that contribute significantly to the aromas of many foods and beverages, often imparting nutty, roasted, or bell pepper-like scents. While direct evidence of this compound's use as a flavor precursor is scarce, its structure suggests a synthetic route to various substituted methoxypyrazines, which are potent flavorants.

The synthetic utility would lie in the replacement of the tributylstannyl group with various organic substituents via cross-coupling reactions. This would allow for the introduction of different alkyl or aryl groups at the 3-position of the methoxypyrazine core, thereby modulating the resulting flavor profile. For instance, coupling with an appropriate organohalide could yield a range of 2-methoxy-3-alkylpyrazines, which are known for their characteristic aromas.

Table 2: Potential Synthesis of Flavor-Active Pyrazines

Starting MaterialCoupling PartnerPotential Product ClassAssociated Aroma Notes
This compoundAlkyl-X2-Methoxy-3-alkylpyrazinesNutty, earthy, green
This compoundAcyl-Cl2-Methoxy-3-acylpyrazinesRoasted, cocoa-like

It is important to note that this is a proposed synthetic application based on the known chemistry of organostannanes and the importance of substituted pyrazines in the flavor industry. Specific synthetic pathways and the sensory properties of the resulting compounds would require dedicated research.

Stereoselective and Enantioselective Transformations utilizing Stannyl (B1234572) Moiety

The application of organostannanes in stereoselective and enantioselective transformations is a sophisticated area of organic synthesis. In principle, the tributylstannyl group of this compound could be involved in reactions where the stereochemical outcome is controlled.

For such transformations to be relevant, a chiral center would typically need to be in proximity to the stannyl group, or a chiral catalyst would be employed to induce stereoselectivity in the cross-coupling reaction. For example, if a chiral substituent were present on the pyrazine ring or on the coupling partner, diastereoselective coupling could be achieved.

Enantioselective transformations would generally require the use of a chiral palladium catalyst system, often involving chiral phosphine (B1218219) ligands. Such a catalyst could differentiate between enantiotopic faces of the reactants, leading to the preferential formation of one enantiomer of the product.

Table 3: Hypothetical Stereoselective Transformations

Transformation TypeKey RequirementPotential Outcome
Diastereoselective CouplingChiral center on the pyrazine or coupling partnerFormation of one diastereomer in excess
Enantioselective CouplingChiral catalyst (e.g., with chiral ligands)Formation of one enantiomer in excess

The scientific literature reviewed does not currently provide specific examples of stereoselective or enantioselective transformations utilizing this compound. The development of such methodologies would represent a novel advancement in the synthesis of chiral pyrazine-containing molecules.

Future Research Directions and Emerging Paradigms in Pyrazine Organostannane Chemistry

The utility of organostannane reagents, particularly "2-Methoxy-3-(tributylstannyl)pyrazine," in synthetic organic chemistry is well-established, primarily as a versatile building block in palladium-catalyzed cross-coupling reactions. However, the future of its application and the broader field of pyrazine (B50134) organostannane chemistry is moving towards more sophisticated, efficient, and sustainable methodologies. Researchers are actively exploring new frontiers that promise to enhance the capabilities and accessibility of these valuable compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-3-(tributylstannyl)pyrazine, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via deprotonation of fluoropyrazine derivatives using hindered lithium dialkylamides (e.g., LiTMP) in THF at low temperatures (-100°C), followed by trapping with chlorotributylstannane. Reaction time (<5 minutes) and stoichiometric control of the base (1 equiv.) are critical to avoid over-stannylation, which can lead to bis-stannylated byproducts. Evidence from fluoropyrazine stannylation shows yields up to 90% under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound, and how do their parameters affect data reliability?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with DB-5 or HP-1 columns (30 m × 0.25 mm, 0.25 µm film thickness) is standard for volatile analysis. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) is essential. Chiral GC with β-cyclodextrin columns can resolve enantiomers, as demonstrated in odor threshold studies of related methoxypyrazines . Ensure carrier gas flow rates (He: 1.2 mL/min) and temperature ramps (e.g., 40°C to 250°C at 4°C/min) to prevent thermal degradation.

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

  • Methodological Answer : Classified as acutely toxic (oral, Category 4) and a respiratory irritant (Category 3), it requires handling in fume hoods with nitrile gloves and lab coats. Immediate rinsing (15+ minutes) is required for eye/skin contact. Storage must avoid strong acids/oxidizers, and waste disposal should follow EPA guidelines for organotin compounds .

Advanced Research Questions

Q. How does the enantiomeric composition of stannylpyrazine derivatives influence their organoleptic properties in flavor research?

  • Methodological Answer : Enantiomers like (R)- and (S)-2-Methoxy-3-(1-methylpropyl)pyrazine exhibit distinct odor thresholds (0.01 ppb vs. 0.1 ppb) and sensory profiles (burdock-like vs. earthy). Chiral separation via lanthanide shift reagents in NMR or chiral GC columns is critical for studying structure-odor relationships. For example, (R)-enantiomers dominate in natural sources like galbanum oil .

Q. What mechanisms underlie the ecological role of this compound in plant-pathogen interactions?

  • Methodological Answer : During dual fungal infection (Fusarium culmorum and Cochliobolus sativus), barley roots emit this compound as a trace volatile organic compound (VOC). Headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-TOFMS can detect these VOCs at sub-ppb levels. Its role may involve allelopathy or signaling, though exact pathways require transcriptomic profiling .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving stannylated pyrazines?

  • Methodological Answer : Regioselectivity at C3/C6 positions is controlled by steric hindrance from the tributylstannyl group. Computational modeling (DFT) predicts preferential electrophilic attack at the less hindered C6 position. Experimental validation using halogenation (e.g., Br₂ in CCl₄) shows >80% C6-substitution, confirmed by NOESY NMR .

Q. How do solvent polarity and temperature affect the stability of tributylstannyl groups in pyrazine derivatives during storage?

  • Methodological Answer : Prolonged storage in polar solvents (e.g., DMSO, H₂O) accelerates hydrolysis of the Sn-C bond, detected via ¹¹⁹Sn NMR peak broadening. Stability is maximized in anhydrous THF or hexane at -20°C. Accelerated aging studies (40°C, 72 hrs) show <5% degradation under inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.